

Spectroscopic Characterization of Diethyl (thiophen-2-ylmethyl)phosphonate: A Technical Guide

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Compound of Interest	
Compound Name:	Diethyl (thiophen-2-ylmethyl)phosphonate
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl (thiophen-2-ylmethyl)phosphonate**, a compound of interest for researchers, scientists, and professionals in drug development. The guide details predicted and expected spectroscopic data based on analogous compounds and established principles of spectroscopic analysis. Furthermore, it outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

IUPAC Name: **Diethyl (thiophen-2-ylmethyl)phosphonate** CAS Number: 2026-42-8[1][2][3][4] Molecular Formula: C₉H₁₅O₃PS[1][2] Molecular Weight: 234.25 g/mol [1][2][3] Appearance: Colorless to slightly yellow clear liquid[1][2]

Spectroscopic Data

While experimental spectra for **Diethyl (thiophen-2-ylmethyl)phosphonate** are not readily available in public databases, the following tables summarize the predicted and expected spectroscopic data based on the analysis of closely related compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

Diethyl (thiophen-2-ylmethyl)phosphonate, ^1H , ^{13}C , and ^{31}P NMR are particularly informative.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Coupling Constants (J, Hz)
~ 7.2 - 7.0	m	2H	Thiophene-H (positions 3, 5)	-
~ 6.9	m	1H	Thiophene-H (position 4)	-
~ 4.1	dq	4H	O-CH ₂ -CH ₃	$J(\text{H,H}) \approx 7.1$, $J(\text{P,H}) \approx 7.1$
~ 3.4	d	2H	P-CH ₂ -Thiophene	$J(\text{P,H}) \approx 21$
~ 1.3	t	6H	O-CH ₂ -CH ₃	$J(\text{H,H}) \approx 7.1$

Table 2: Predicted ^{13}C NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 130	Thiophene-C (position 2)
~ 127	Thiophene-C (position 5)
~ 125	Thiophene-C (position 3)
~ 124	Thiophene-C (position 4)
~ 62	O-CH ₂ -CH ₃
~ 30 ($\text{d, } ^1\text{J}(\text{P,C})$)	P-CH ₂ -Thiophene
~ 16	O-CH ₂ -CH ₃

Table 3: Predicted ^{31}P NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ , ppm)	Reference
~ 25 - 30	85% H_3PO_4

The ^{31}P NMR chemical shift is influenced by the electronic environment of the phosphorus atom. For diethyl alkyl phosphonates, the shift is typically observed in the range of +24 to +33 ppm. The thiophen-2-ylmethyl group is expected to have a similar electronic effect to a benzyl group, suggesting a chemical shift in the lower end of this range.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Expected Major IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3100 - 3000	Medium	C-H stretching (aromatic/thiophene)
~ 2980 - 2850	Strong	C-H stretching (aliphatic)
~ 1250 - 1230	Strong	P=O stretching
~ 1050 - 1020	Strong	P-O-C stretching
~ 1500 - 1400	Medium	C=C stretching (thiophene)
~ 850 - 700	Strong	C-H out-of-plane bending (thiophene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Expected Major Fragmentation Ions (Electron Ionization)

m/z	Proposed Fragment
234	$[M]^+$ (Molecular Ion)
205	$[M - C_2H_5]^+$
177	$[M - C_2H_5O - C_2H_4]^+$
137	$[P(O)(OCH_2CH_3)_2]^+$
97	$[C_4H_4S-CH_2]^+$ (Thienylmethyl cation)

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

3.1.1. Sample Preparation

- Dissolve approximately 10-20 mg of **Diethyl (thiophen-2-ylmethyl)phosphonate** in approximately 0.6 mL of deuterated chloroform ($CDCl_3$).
- Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition

- Instrument: A 400 MHz or higher field NMR spectrometer.
- 1H NMR:
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16.
 - Relaxation Delay: 1.0 s.
- ^{13}C NMR:

- Pulse Program: Standard proton-decoupled single pulse (zgpg30).
- Spectral Width: 0 to 220 ppm.
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.
- ^{31}P NMR:
 - Pulse Program: Standard proton-decoupled single pulse.
 - Spectral Width: -50 to 100 ppm.
 - Number of Scans: 64.
 - Relaxation Delay: 2.0 s.
 - Reference: 85% H_3PO_4 (external or internal).

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

- Place one drop of **Diethyl (thiophen-2-ylmethyl)phosphonate** onto a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

3.2.2. Data Acquisition

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Method: Attenuated Total Reflectance (ATR) or transmission.
- Scan Range: 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .

- Number of Scans: 16.
- Background: A background spectrum of the clean, empty ATR crystal or salt plates should be acquired prior to sample analysis.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

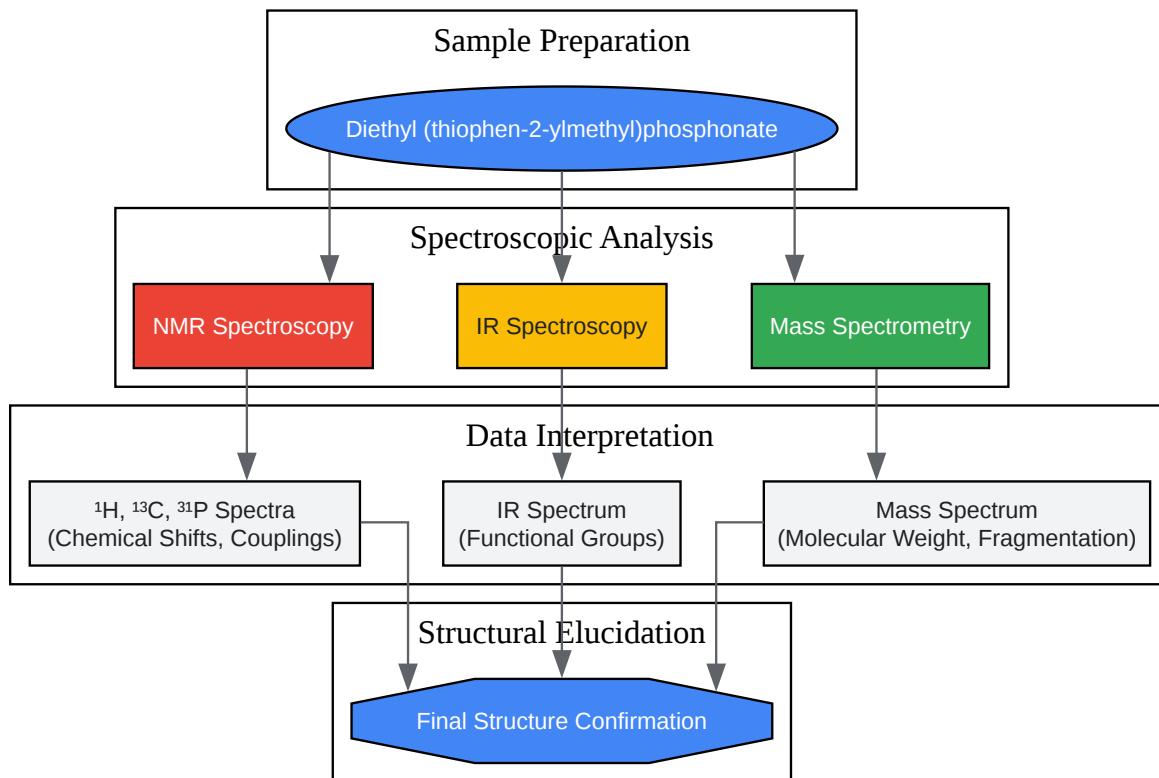
- Prepare a dilute solution of **Diethyl (thiophen-2-ylmethyl)phosphonate** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

3.3.2. Data Acquisition (GC-MS)

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 70 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **Diethyl (thiophen-2-ylmethyl)phosphonate**.



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Caption: Workflow for the spectroscopic characterization of a molecule.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. chembk.com [chembk.com]
- 4. Diethyl (thiophen-2-ylmethyl)phosphonate - CAS:2026-42-8 - Sunway Pharm Ltd [3wpharm.com]
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